molecular formula C8H13NO B13971316 4-Ethynyl-2-methylpiperidin-4-OL CAS No. 66493-36-5

4-Ethynyl-2-methylpiperidin-4-OL

Cat. No.: B13971316
CAS No.: 66493-36-5
M. Wt: 139.19 g/mol
InChI Key: QVTLVKKWKVCKED-UHFFFAOYSA-N
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Description

4-Ethynyl-2-methylpiperidin-4-ol is a chemical compound that offers researchers a versatile and multifunctional scaffold for drug discovery and development. Its structure incorporates a piperidine ring, a privileged scaffold frequently encountered in biologically active molecules and approved pharmaceuticals . The presence of both a hydroxyl group and an ethynyl group at the 4-position provides two distinct points for chemical modification, enabling the creation of diverse molecular libraries. The ethynyl group, in particular, is a valuable handle for click chemistry applications, allowing for the facile synthesis of more complex molecules. Research into structurally related alkoxy- and phenoxyalkyl ethers of secondary and tertiary ethynylpiperidin-4-ols has demonstrated that such compounds can exhibit a wide range of significant biological properties. These include deep analgesic (pain-relieving) activity, moderate antibacterial action against pathogens like Escherichia coli and Staphylococcus aureus , anti-spasmotic effects, and anti-allergic properties . This suggests that this compound serves as a key intermediate for synthesizing novel compounds with potential pharmacological activity. Piperidine and piperazine derivatives are fundamental building blocks in medicinal chemistry, found in numerous FDA-approved drugs across various therapeutic areas such as oncology, psychiatry, and antiviral therapy . As a specialized piperidine derivative, this compound is intended for use in the discovery and optimization of new chemical entities. It is exclusively for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling and adhere to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66493-36-5

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

4-ethynyl-2-methylpiperidin-4-ol

InChI

InChI=1S/C8H13NO/c1-3-8(10)4-5-9-7(2)6-8/h1,7,9-10H,4-6H2,2H3

InChI Key

QVTLVKKWKVCKED-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1)(C#C)O

Origin of Product

United States

Synthetic Methodologies for 4 Ethynyl 2 Methylpiperidin 4 Ol and Analogues

Direct Functionalization Approaches to 4-Ethynyl-2-methylpiperidin-4-OL Synthesis

Direct functionalization strategies commence with a pre-formed piperidine (B6355638) derivative, which is then elaborated to introduce the requisite ethynyl (B1212043) and hydroxyl moieties. These methods are often convergent and allow for the late-stage introduction of key functional groups.

Alkynylation Reactions at the Piperidine Ring System

The introduction of an ethynyl group at the C-4 position of a 2-methylpiperidine (B94953) ring is most commonly achieved through the nucleophilic addition of an acetylide to a corresponding 4-piperidone (B1582916) precursor. The Favorskii reaction, a classic method for the alkynylation of carbonyl compounds, is a primary example of this approach. wikipedia.org

In a typical Favorskii reaction, a metal acetylide, generated in situ from acetylene (B1199291) and a strong base like potassium hydroxide, attacks the electrophilic carbonyl carbon of a ketone. wikipedia.org For the synthesis of this compound, the starting material would be N-protected 2-methyl-4-piperidone. The N-protection is crucial to prevent side reactions involving the secondary amine.

The reaction proceeds by the formation of a propargyl alcohol, directly yielding the target 4-hydroxy-4-ethynyl structure. wikipedia.org The choice of solvent can be critical, with DMSO or 1,2-dimethoxyethane (B42094) often being employed to facilitate the reaction with aldehydes and ketones. wikipedia.org

An alternative to the classical Favorskii reaction involves the use of pre-formed organometallic acetylide reagents, such as ethynylmagnesium bromide (a Grignard reagent). This approach offers greater control and often proceeds under milder conditions than the traditional strong base-mediated reaction. The Grignard reagent would add to the carbonyl of N-protected 2-methyl-4-piperidone to furnish the desired tertiary alcohol after acidic workup.

ReagentSubstrateProductKey Features
Acetylene, KOHKetone/AldehydePropargyl alcoholInexpensive base, but can lead to side reactions like aldol (B89426) condensation. wikipedia.org
Ethynylmagnesium bromideKetone/AldehydePropargyl alcoholMilder conditions, better control over the reaction.
Lithium acetylideKetone/AldehydePropargyl alcoholOften used for sensitive substrates.

Approaches to Introducing the Hydroxyl Group

In the context of direct functionalization leading to this compound, the hydroxyl group is typically introduced concurrently with the ethynyl group. As described in the alkynylation reactions above, the nucleophilic attack of the acetylide on the 4-piperidone breaks the carbonyl π-bond, and subsequent protonation of the resulting alkoxide during workup generates the tertiary hydroxyl group. wikipedia.org

Therefore, the synthesis of the 4-hydroxy-4-ethynyl moiety is a single, concerted transformation. This is a highly atom-economical approach as it forms two of the key functionalities in one synthetic step. The synthesis of various 4-hydroxypiperidine (B117109) derivatives has been reported through the reduction of 4-piperidones or via condensation reactions, highlighting the versatility of the 4-position for functionalization. nih.govgoogle.com

Ring-Forming Strategies for Piperidine Core Construction

Ring-forming or de novo strategies involve the construction of the piperidine ring from acyclic precursors. These methods are particularly useful for creating highly substituted piperidines with defined stereochemistry.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a powerful strategy for forming cyclic structures, where a single molecule containing all the necessary atoms undergoes ring closure. nih.gov For the synthesis of this compound, this would involve an acyclic precursor containing a nitrogen atom and a suitably placed reactive group to facilitate the formation of the six-membered ring.

Various methods for intramolecular cyclization to form piperidines have been developed, including:

Radical Cyclization: This involves the cyclization of a radical onto an unsaturated bond. For instance, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines. nih.gov

Reductive Hydroamination/Cyclization: The cyclization of alkynes mediated by an acid can generate an iminium ion, which is then reduced to form the piperidine ring. nih.gov

Aza-Prins Cyclization: The reaction of an N-tosyl homoallylamine with a carbonyl compound in the presence of a Lewis acid like AlCl₃ can yield trans-2-substituted-4-halopiperidines. organic-chemistry.org

A hypothetical intramolecular approach to this compound could start from an aminoalkyne precursor, where the nitrogen-containing fragment cyclizes onto the alkyne or another tethered reactive group.

Cyclization MethodKey Features
Radical CyclizationForms C-C bonds under mild conditions. nih.gov
Reductive HydroaminationUseful for the synthesis of polysubstituted piperidines from aminoalkynes. nih.gov
Aza-Prins CyclizationDiastereoselective formation of substituted piperidines. organic-chemistry.org

Intermolecular Approaches to Piperidine Ring Assembly

Intermolecular approaches involve the reaction of two or more separate molecules to construct the piperidine ring. These methods often rely on well-established name reactions and allow for the convergent assembly of complex structures.

A prominent example is the Dieckmann condensation , which is widely used for the synthesis of 4-piperidones. This reaction involves the intramolecular cyclization of an aminodicarboxylate ester. researchgate.net The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield the corresponding 4-piperidone, which can subsequently be functionalized as described in section 2.1. researchgate.net

Another powerful intermolecular strategy is the [3+3] cyclization . For example, the reaction of 2-amino-4H-chromen-4-ones with 2-benzylidenemalononitriles mediated by piperidine can lead to complex fused pyridine (B92270) systems. acs.org While not directly yielding a simple piperidine, this illustrates the principle of combining two three-atom fragments to form a six-membered ring.

Transaminase-triggered cyclizations have also emerged as a biocatalytic approach for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones. acs.org

Catalytic Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of a suitably substituted pyridine is a direct and often efficient method for the synthesis of the corresponding piperidine. To synthesize this compound via this route, one would require the precursor 4-Ethynyl-2-methylpyridin-4-ol. The synthesis of such a substituted pyridine could be challenging but might be achieved through multi-step sequences. For instance, 2-methylpyridine (B31789) can be synthesized from acetylene and acetonitrile. Subsequent functionalization could introduce the ethynyl and hydroxyl groups.

The hydrogenation of the pyridine ring is typically carried out using heterogeneous catalysts such as platinum oxide (PtO₂) or palladium on carbon (Pd/C) under hydrogen pressure. The conditions can often be tuned to achieve high yields and, in some cases, stereoselectivity. It is important to note that under certain hydrogenation conditions, the ethynyl group may also be reduced. Therefore, selective hydrogenation conditions would be necessary to preserve the alkyne functionality.

CatalystConditionsKey Features
Platinum Oxide (PtO₂)H₂, often in acidic mediaA versatile and active catalyst for pyridine hydrogenation.
Palladium on Carbon (Pd/C)H₂, various solventsCommonly used, can sometimes be selective.
Rhodium on Carbon (Rh/C)H₂, various solventsOften shows high activity for the hydrogenation of aromatic rings.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The synthesis of specific stereoisomers of this compound is of significant interest due to the distinct biological activities often exhibited by different enantiomers and diastereomers. The presence of two stereocenters, at the C2 and C4 positions, results in four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The controlled synthesis of these individual isomers necessitates stereoselective strategies.

The creation of enantiomerically enriched piperidinols can be achieved through several asymmetric methodologies. One prominent approach involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction and are subsequently removed. Evans auxiliaries, for instance, can be employed in aldol reactions to establish the desired stereochemistry, which can then be carried forward to the final piperidinol structure. youtube.com

Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. For example, asymmetric hydrogenation of a suitable prochiral substrate, such as a tetrahydropyridine (B1245486) derivative, can provide access to a chiral piperidine core with high enantioselectivity. youtube.com Furthermore, biocatalysis, utilizing enzymes like transaminases, offers a highly selective method for preparing chiral amines and piperidines. nih.gov These enzymatic reactions can proceed with excellent enantioselectivity under mild conditions. nih.gov The synthesis of the potent anti-HIV nucleoside, 4'-ethynyl-2'-deoxyadenosine (B10752535) (EFdA), showcases the power of biocatalytic desymmetrization to construct a fully substituted stereocenter. nih.gov

Absolute asymmetric synthesis, a process that generates chiral products from prochiral starting materials without any external chiral source, has also been explored, for instance, in Diels-Alder reactions. mdpi.com This approach relies on spontaneous symmetry breaking during crystallization. mdpi.com

Once a chiral center is established in the piperidine ring, typically at the C2 position, the subsequent functionalization at C4 to introduce the ethynyl group must be performed with high diastereoselectivity. The stereochemical outcome of the addition of an ethynyl nucleophile to a 2-methyl-4-piperidone is influenced by the existing stereocenter and the reaction conditions.

The principle of 1,3-diaxial strain often governs the direction of nucleophilic attack on the carbonyl group. The incoming nucleophile will preferentially approach from the face that minimizes steric interactions with axial substituents on the piperidine ring. The conformation of the piperidone ring, which can be influenced by the nature of the nitrogen protecting group, plays a crucial role in determining the accessibility of the two faces of the carbonyl.

Various synthetic strategies have been developed to achieve high diastereoselectivity in the synthesis of substituted piperidines. acs.orgnih.gov For instance, multicomponent reactions have been devised to construct highly substituted piperidines with excellent control over multiple stereocenters in a single pot. acs.org Additionally, radical cyclization reactions have been shown to produce 2,4,5-trisubstituted piperidines with good to excellent diastereoselectivity. cardiff.ac.uk

Stereoselective MethodKey Features
Chiral Auxiliaries Temporary incorporation of a chiral molecule to direct a stereoselective reaction.
Asymmetric Catalysis Use of a chiral catalyst to produce an enantiomerically enriched product.
Biocatalysis Employment of enzymes for highly selective transformations. nih.gov
Diastereoselective Functionalization Control of stereochemistry in reactions on a molecule with a pre-existing stereocenter.

Protecting Group Strategies in this compound Synthesis

The synthesis of complex molecules like this compound often requires the use of protecting groups to temporarily mask reactive functional groups. cureffi.org This strategy prevents unwanted side reactions and allows for the selective modification of other parts of the molecule. The key functional groups in the synthesis of this compound that typically require protection are the piperidine nitrogen and the terminal alkyne.

The secondary amine of the piperidine ring is nucleophilic and basic, and therefore often needs to be protected to prevent it from interfering with subsequent reactions, such as the addition of organometallic reagents to the C4-carbonyl group. Common protecting groups for amines include the tert-butoxycarbonyl (Boc) group, which is stable under a wide range of conditions but can be easily removed with acid, and the benzyl (B1604629) (Bn) group, which is typically removed by hydrogenolysis.

The terminal alkyne proton is weakly acidic and can be deprotonated by strong bases. The resulting acetylide can then participate in undesired reactions. To avoid this, the alkyne can be protected, most commonly with a trialkylsilyl group, such as the trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) group. ccspublishing.org.cn These silyl (B83357) groups are readily installed by treating the alkyne with the corresponding silyl chloride in the presence of a base. They are generally stable to many reaction conditions and can be selectively removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

The choice of protecting groups and the sequence of their introduction and removal are critical for the successful synthesis of the target molecule. An effective protecting group strategy ensures that the different protecting groups can be removed orthogonally, meaning that one can be removed without affecting the others.

Functional GroupCommon Protecting GroupsDeprotection Conditions
Piperidine Nitrogen tert-butoxycarbonyl (Boc)Acidic conditions (e.g., TFA)
Benzyl (Bn)Hydrogenolysis (H₂, Pd/C)
Terminal Alkyne Trimethylsilyl (TMS)Fluoride source (e.g., TBAF), mild acid or base. cureffi.orgccspublishing.org.cn
Triisopropylsilyl (TIPS)Fluoride source (e.g., TBAF). nih.gov

Chemical Transformations and Derivatization Strategies of 4 Ethynyl 2 Methylpiperidin 4 Ol

Reactions Involving the Ethynyl (B1212043) Group

The terminal alkyne is a versatile functional group that participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in extending the molecular framework and introducing new functionalities.

Alkyne Metathesis and Coupling Reactions

The terminal alkyne of 4-Ethynyl-2-methylpiperidin-4-OL is a suitable substrate for several powerful coupling reactions that form new carbon-carbon bonds.

Alkyne Metathesis: This reaction involves the scrambling of alkyne fragments, catalyzed by metal-alkylidyne complexes, typically of molybdenum or tungsten. thieme-connect.comrsc.org While intermolecular cross-metathesis can be challenging to control, the homodimerization of this compound via alkyne metathesis would yield a symmetrical 1,3-diyne. Ring-closing alkyne metathesis (RCAM) is another powerful application, though it would require a second alkyne functionality within the molecule. thieme-connect.com

Sonogashira Coupling: A cornerstone of cross-coupling chemistry, the Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. umsl.eduorganic-chemistry.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. umsl.eduorganic-chemistry.org This method allows for the direct attachment of various aryl or vinyl substituents to the ethynyl group of this compound, significantly expanding its structural diversity. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. thieme-connect.com

Glaser Coupling: This reaction facilitates the oxidative homocoupling of terminal alkynes to form symmetrical diynes, using a copper salt such as copper(I) chloride or copper(II) acetate (B1210297) and an oxidant, often air. rsc.orgnih.gov Applying the Glaser coupling to this compound would produce a dimer linked by a butadiyne bridge. A related procedure, the Hay coupling, utilizes a TMEDA complex of copper(I) chloride as the catalyst. rsc.orgnih.gov

Table 1: Representative Conditions for Alkyne Coupling Reactions
ReactionCatalyst SystemBaseSolventTypical ConditionsProduct Type
Sonogashira Coupling Pd(PPh₃)₂Cl₂ / CuIEt₃N or DiisopropylamineTHF or DMFRoom Temp. to 60 °CAryl/Vinyl-substituted Alkyne
Copper-Free Sonogashira [DTBNpP]Pd(crotyl)Cl thieme-connect.comTMPDMSORoom Temperature thieme-connect.comAryl/Vinyl-substituted Alkyne
Glaser Coupling CuCl / O₂ (Air)NH₄OH or Pyridine (B92270)Ethanol or MethanolRoom TemperatureSymmetrical 1,3-Diyne
Hay Coupling CuCl / TMEDA / O₂ (Air)-Acetone or DichloromethaneRoom TemperatureSymmetrical 1,3-Diyne

Hydration and Hydroamination of the Alkyne

The addition of water (hydration) or an amine (hydroamination) across the carbon-carbon triple bond of the ethynyl group can introduce valuable ketone or imine/enamine functionalities, respectively.

Hydration: The hydration of terminal alkynes typically follows Markovnikov's rule to produce methyl ketones. This transformation can be catalyzed by various acids or metal salts, with gold and mercury catalysts being particularly effective. For propargylic alcohols like this compound, gold-catalyzed hydration can be highly regioselective, leading to the formation of β-hydroxy ketones. nih.govacs.org The reaction conditions can be tuned to favor hydration over other potential pathways like the Meyer-Schuster rearrangement. nih.gov

Hydroamination: The addition of an N-H bond across the alkyne is a direct method for synthesizing nitrogen-containing compounds. Gold-catalyzed intermolecular hydroamination of propargylic alcohols with anilines has been shown to produce 3-hydroxyimines with high regioselectivity. nih.govucl.ac.ukorganic-chemistry.org These imine products can be further reduced to 1,3-amino alcohols or hydrolyzed to β-hydroxy ketones, showcasing the synthetic utility of this transformation. nih.govorganic-chemistry.org The reaction pathway can be controlled to selectively yield different products from the same starting materials. nih.govucl.ac.ukorganic-chemistry.org

Table 2: Conditions for Hydration and Hydroamination of Propargylic Alcohols
ReactionCatalystAdditive/ReagentSolventProduct
Regioselective Hydration PPh₃AuNTf₂ nih.govBoric Acid nih.govDioxane/H₂Oβ-Hydroxy Ketone nih.gov
CO₂-Promoted Hydration AgOAc / [Emim][OAc]CO₂ (1 bar)H₂Oα-Hydroxy Ketone acs.org
Hydroamination (JohnPhos)Au(MeCN)SbF₆AnilineDioxane3-Hydroxyimine ucl.ac.uk

Click Chemistry and Related Cycloaddition Reactions

The terminal alkyne of this compound is an ideal handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction provides a highly efficient and reliable method for forming a stable 1,2,3-triazole ring by reacting the alkyne with an organic azide (B81097). rsc.orgnih.gov The reaction is known for its high yield, broad functional group tolerance, and simple reaction conditions, often proceeding in aqueous media. nih.govorganic-chemistry.org This allows for the straightforward conjugation of the piperidine (B6355638) scaffold to a vast array of other molecules, including biomolecules, polymers, and fluorescent tags. organic-chemistry.org

Beyond CuAAC, the ethynyl group can participate in other cycloaddition reactions, such as [3+2] cycloadditions with nitrile oxides to form isoxazoles or [2+2+2] cycloadditions with other alkynes to construct substituted benzene (B151609) rings.

Table 3: Typical Conditions for CuAAC (Click Chemistry)
Copper SourceReducing AgentLigand (Optional)SolventTemperature
CuSO₄·5H₂OSodium AscorbateNonet-BuOH / H₂ORoom Temperature
CuINone (in situ formation of Cu(I))TBTADMSO or DMFRoom to 45 °C
CuBrNonePoly(imidazole-acrylamide)Aqueous mediaRoom Temperature

Reactions Involving the Hydroxyl Group

The tertiary hydroxyl group at the C4 position of the piperidine ring offers another site for derivatization, although its reactivity can be influenced by steric hindrance.

Etherification and Esterification

Etherification: The formation of an ether from the tertiary alcohol can be achieved under various conditions. Acid-catalyzed substitution reactions of propargylic alcohols with primary or secondary alcohols can yield propargylic ethers. organic-chemistry.org Lewis acids like Sc(OTf)₃ or La(OTf)₃ have been shown to catalyze the etherification of propargylic alcohols. nih.gov Additionally, copper-catalyzed enantioselective propargylic etherification has been developed for propargylic esters, suggesting that activation of the hydroxyl group may be a viable strategy. acs.org

Esterification: The hydroxyl group can be acylated to form esters. Standard esterification methods, such as reaction with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine or triethylamine, can be employed. For more sensitive substrates or to achieve milder conditions, coupling agents are often used. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a highly effective method for forming esters from alcohols and carboxylic acids, even with sterically hindered components. nih.gov

Table 4: Reagents for Etherification and Esterification
TransformationReagent(s)CatalystTypical Conditions
Etherification R-OHFeCl₃ or p-TsOH organic-chemistry.orgMild conditions, in air organic-chemistry.org
Esterification (Acylation) R-COCl or (R-CO)₂OPyridine or Et₃N0 °C to Room Temp.
Steglich Esterification R-COOHDCC or DIC / DMAP nih.govCH₂Cl₂ or DMF, Room Temp. nih.gov

Oxidation Reactions

The oxidation of the tertiary hydroxyl group in this compound is challenging and can lead to different outcomes depending on the reagents and conditions used. Simple oxidation to a ketone is not possible without C-C bond cleavage.

However, oxidative rearrangements of tertiary propargylic alcohols are known. For instance, treatment with a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) can lead to an oxidative rearrangement, potentially proceeding through an oxirene (B85696) intermediate, to yield products such as α,β-unsaturated carboxylic acids. thieme-connect.com It is important to note that the ethynyl group itself can be sensitive to strong oxidizing agents.

Alternatively, selective oxidation systems have been developed for propargylic alcohols. A system using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and calcium hypochlorite (B82951) (Ca(OCl)₂) has been reported for the mild and selective oxidation of primary and secondary propargylic alcohols to their corresponding aldehydes and ketones. rsc.org While this system is typically used for primary and secondary alcohols, its application to a tertiary alcohol like this compound would likely result in no reaction at the alcohol center, potentially allowing for selective reactions at other parts of the molecule if the ethynyl group remains stable. Another system for oxidizing propargylic alcohols involves Fe(NO₃)₃·9H₂O, TEMPO, and sodium chloride under aerobic conditions. organic-chemistry.org

The stability of the piperidine ring and the ethynyl group must be carefully considered when selecting an oxidant. Strong oxidation could lead to ring opening or degradation of the alkyne.

Nucleophilic Substitution Reactions

The tertiary hydroxyl group at the C4 position of this compound is a poor leaving group. Therefore, direct nucleophilic substitution at this position is unlikely under neutral or basic conditions. For a substitution reaction to occur, the hydroxyl group would first need to be activated to transform it into a better leaving group.

Plausible Activation and Substitution Pathways (Hypothetical):

Activation MethodPotential NucleophilePlausible Product Structure
Protonation (strong acid)Halide ions (e.g., Cl⁻, Br⁻)4-Ethynyl-4-halo-2-methylpiperidine
Conversion to sulfonate ester (e.g., tosylate, mesylate)Azide (N₃⁻)4-Azido-4-ethynyl-2-methylpiperidine
Reaction with thionyl chloride (SOCl₂)Chloride (Cl⁻)4-Chloro-4-ethynyl-2-methylpiperidine

It is important to note that the acidic conditions required for some of these transformations could also lead to side reactions, such as the hydration of the ethynyl group or reactions involving the piperidine nitrogen.

Reactions Involving the Piperidine Nitrogen Atom

The secondary amine in the piperidine ring is a key site for derivatization, offering a nucleophilic center for a variety of transformations.

N-Alkylation and N-Acylation Reactions

The piperidine nitrogen can be readily alkylated or acylated to introduce a wide range of substituents. These reactions are fundamental in modifying the steric and electronic properties of the molecule.

Hypothetical N-Alkylation and N-Acylation Reactions:

Reagent TypeExample ReagentReaction ConditionsPotential Product
Alkyl HalideMethyl iodide (CH₃I)Base (e.g., K₂CO₃), Solvent (e.g., ACN)4-Ethynyl-1,2-dimethylpiperidin-4-ol
Acyl ChlorideAcetyl chloride (CH₃COCl)Base (e.g., Et₃N), Solvent (e.g., DCM)1-Acetyl-4-ethynyl-2-methylpiperidin-4-ol
Reductive AminationBenzaldehyde, NaBH(OAc)₃Solvent (e.g., DCE)1-Benzyl-4-ethynyl-2-methylpiperidin-4-ol

Formation of N-Heterocycles

The secondary amine of the piperidine ring can participate in reactions to form fused or spiro-heterocyclic systems. However, without specific literature examples, these remain theoretical possibilities. For instance, reaction with a suitable dielectrophile could lead to the formation of a bicyclic system.

Derivatization at the 2-Methyl Position and Other Ring Carbons

Direct derivatization of the 2-methyl group or other saturated carbons on the piperidine ring is generally challenging due to the unreactive nature of C-H bonds. Such transformations would likely require advanced synthetic methods that are not commonly reported for this specific scaffold. Functionalization at these positions would typically be incorporated during the synthesis of the piperidine ring itself, rather than as a post-synthetic modification of this compound.

Stereochemical Considerations in 4 Ethynyl 2 Methylpiperidin 4 Ol Chemistry

Conformational Analysis of the Piperidine (B6355638) Ring

The conformational free energies of substituted piperidines have been a subject of detailed study. nih.gov For many 4-substituted piperidines, the energy differences between conformers are similar to those in corresponding cyclohexanes. nih.gov However, the presence of the nitrogen atom introduces unique electronic effects, especially in the protonated state, which can influence the conformational equilibrium. nih.gov

Impact of Methyl and Ethynyl (B1212043) Substituents on Ring Conformation

The conformational preference of the piperidine ring in 4-ethynyl-2-methylpiperidin-4-ol is determined by the steric and electronic influences of the 2-methyl and 4-ethynyl-4-ol groups. Generally, bulky substituents prefer to occupy the equatorial position to avoid 1,3-diaxial interactions, which are destabilizing steric clashes with other axial substituents.

The 2-methyl group will have a strong preference for the equatorial position to minimize steric strain with the axial hydrogen atoms at C-4 and C-6. In N-Boc-2-alkylpiperidines, it is known that the alkyl group often resides in the axial position due to A(1,3) strain. nih.gov However, in the case of this compound, the interplay of substituents will dictate the final conformational preference.

At the C-4 position, the molecule has both an ethynyl and a hydroxyl group. The presence of these two substituents on the same carbon atom creates a tertiary alcohol. The ethynyl group is linear and relatively less sterically demanding than a bulkier alkyl group. The hydroxyl group can participate in hydrogen bonding, which may influence the conformational equilibrium, particularly in different solvents. The precise conformational preference would be a balance between the steric demands of the methyl and the ethynyl/hydroxyl groups.

Computational studies, such as those using density functional theory (DFT), are often employed to determine the relative energies of different conformers of substituted piperidines and predict the most stable arrangement. researchgate.netescholarship.org

Isomerism and Chirality in this compound Analogues

This compound possesses two chiral centers: at C-2 (bearing the methyl group) and C-4 (bearing the ethynyl and hydroxyl groups). This gives rise to the possibility of four stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other.

The four possible stereoisomers are:

(2R, 4R)-4-Ethynyl-2-methylpiperidin-4-ol

(2S, 4S)-4-Ethynyl-2-methylpiperidin-4-ol

(2R, 4S)-4-Ethynyl-2-methylpiperidin-4-ol

(2S, 4R)-4-Ethynyl-2-methylpiperidin-4-ol

The (2R, 4R) and (2S, 4S) isomers are one enantiomeric pair, while the (2R, 4S) and (2S, 4R) isomers form the other. The relationship between these pairs is diastereomeric. For instance, the (2R, 4R) isomer is a diastereomer of the (2R, 4S) and (2S, 4R) isomers.

The synthesis of such multi-substituted N-heterocycles often results in a mixture of diastereomers. nih.gov The development of stereoselective synthetic methods to access a single desired stereoisomer is a significant area of research.

Diastereomeric and Enantiomeric Resolution Techniques

The separation of stereoisomers of substituted piperidines is a critical step in both research and pharmaceutical applications, as different stereoisomers can have distinct biological activities. nih.gov Several techniques can be employed for the resolution of diastereomers and enantiomers of piperidine analogues.

Diastereomeric Resolution: Diastereomers have different physical properties, such as boiling points and solubilities, which can be exploited for their separation. Fractional crystallization is a common method. This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. google.com These salts can then be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers. google.com Common resolving agents include chiral acids like tartaric acid derivatives or mandelic acid. google.com

Enantiomeric Resolution: Enantiomers have identical physical properties in an achiral environment, making their separation more challenging.

Kinetic Resolution: This technique involves the differential reaction of the enantiomers in a racemic mixture with a chiral catalyst or reagent. nih.govwhiterose.ac.ukrsc.orgacs.org One enantiomer reacts faster than the other, allowing for the separation of the unreacted, enriched enantiomer and the product from the faster-reacting enantiomer. Catalytic kinetic resolution has been successfully applied to disubstituted piperidines. nih.gov

Dynamic Kinetic Resolution (DKR): This is an extension of kinetic resolution where the slower-reacting enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomer. Dynamic resolutions have been used for the resolution of 2-lithiated piperidines. nih.gov

Chiral Chromatography: This method utilizes a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate enantiomers. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation.

The choice of resolution technique depends on the specific properties of the this compound stereoisomers and the scale of the separation required.

Spectroscopic and Structural Elucidation Techniques Applied to 4 Ethynyl 2 Methylpiperidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 4-Ethynyl-2-methylpiperidin-4-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assignment of specific resonances to individual atoms within the molecule.

In the ¹H NMR spectrum of a related compound, 4-methylpiperidine, the proton signals are observed at chemical shifts (δ) of approximately 3.026, 2.569, 1.84, 1.608, 1.451, 1.077, and 0.911 ppm in a CDCl₃ solution. chemicalbook.com For the parent piperidine (B6355638) structure, proton signals are typically found around 2.788, 2.18, and 1.53 ppm. chemicalbook.com For this compound, the presence of the methyl group at the C2 position and the ethynyl (B1212043) and hydroxyl groups at the C4 position would significantly influence these chemical shifts.

The ¹³C NMR spectrum provides information on the carbon skeleton. In a derivative, 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl m-fluorobenzoate, the carbon signals for the piperidine ring and the ethynyl group are observed at δ 36.60 (C3,5), 49.90 (C2,6), and signals corresponding to the ethynyl carbons. bjournal.org The specific chemical shifts for this compound would be expected in similar regions, with adjustments due to the different substitution pattern.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming the connectivity of the molecule. bjournal.org COSY spectra establish proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbons, respectively. bjournal.org These experiments would definitively confirm the placement of the methyl, ethynyl, and hydroxyl groups on the piperidine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

The IR spectrum of a similar compound, 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl o-fluorobenzoate, shows characteristic absorption bands at 3301.2 cm⁻¹ for the ≡C-H stretch of the terminal alkyne, 2113.2 cm⁻¹ for the C≡C triple bond stretch, and absorptions for the C-O and C-N bonds within the molecule. bjournal.org For this compound, the IR spectrum is expected to show:

A strong, broad absorption in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

A sharp, weak absorption around 3300 cm⁻¹ due to the ≡C-H stretch of the terminal alkyne.

A weak to medium absorption near 2100 cm⁻¹ for the C≡C triple bond stretch.

C-H stretching vibrations for the piperidine ring and methyl group in the 3000-2800 cm⁻¹ region.

C-N and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The C≡C triple bond, being relatively non-polar, would be expected to show a strong signal in the Raman spectrum, confirming its presence.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation pattern of this compound, which has a molecular formula of C₈H₁₃NO. nih.gov The predicted monoisotopic mass is 139.09972 Da. uni.lu

Under electron ionization (EI), the molecule would be expected to undergo fragmentation, providing structural clues. Common fragmentation pathways for piperidine derivatives involve cleavage of the ring and loss of substituents. For this compound, key fragments could arise from the loss of the hydroxyl group, the ethynyl group, or the methyl group. The fragmentation pattern helps to piece together the structure of the molecule.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by providing highly accurate mass measurements of the molecular ion and its fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores present in this compound are the ethynyl group and the non-bonding electrons on the nitrogen and oxygen atoms.

The ethynyl group typically exhibits a weak π → π* transition at a wavelength (λmax) below 200 nm. The saturated piperidine ring itself does not have significant absorption in the near-UV or visible range. The primary electronic transitions for this molecule would be n → σ* transitions associated with the lone pairs of electrons on the nitrogen and oxygen atoms. These transitions are generally of low intensity and occur in the far-UV region.

Therefore, the UV-Vis spectrum of this compound is not expected to show strong absorptions in the 200-800 nm range. Its primary utility would be to confirm the absence of conjugated systems or other strong chromophores.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise information about bond lengths, bond angles, and the conformation of the piperidine ring.

The analysis would reveal whether the methyl group at the C2 position and the ethynyl and hydroxyl groups at the C4 position adopt axial or equatorial orientations on the piperidine ring. This information is crucial for understanding the steric and electronic properties of the molecule. The crystal packing would also be revealed, showing how the molecules interact with each other in the solid state through intermolecular forces such as hydrogen bonding involving the hydroxyl group.

Advanced Spectroscopic Techniques for Detailed Structural Characterization

For a more in-depth structural analysis, several advanced spectroscopic techniques could be employed.

2D NMR Techniques: In addition to COSY, HSQC, and HMBC, other 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) could be used to determine the spatial proximity of protons. This would provide further evidence for the stereochemical relationship between the substituents on the piperidine ring.

Vibrational Circular Dichroism (VCD): For chiral molecules, VCD can provide information about the absolute configuration. Since this compound has stereocenters, VCD could be used to distinguish between different enantiomers and diastereomers.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict spectroscopic data (NMR chemical shifts, IR frequencies, etc.) for different possible isomers and conformers of this compound. researchgate.netresearchgate.net By comparing the calculated data with the experimental results, the most likely structure can be identified.

These advanced techniques, in conjunction with the fundamental spectroscopic methods, provide a powerful and comprehensive approach to the complete structural elucidation of this compound.

Computational and Theoretical Investigations of 4 Ethynyl 2 Methylpiperidin 4 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods can provide insights into molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) Studies

No specific Density Functional Theory (DFT) studies dedicated to the comprehensive analysis of 4-Ethynyl-2-methylpiperidin-4-OL, detailing its molecular geometry and electronic structure, were identified in the public domain. DFT is a widely used computational method for investigating the electronic properties of many-body systems.

Conformational Landscapes and Energy Minimization Studies

The conformational flexibility of the piperidine (B6355638) ring in this compound is a key determinant of its biological activity and physical properties. Conformational analysis helps in identifying the most stable three-dimensional arrangements of the molecule.

Currently, there are no published studies that specifically detail the conformational landscapes or energy minimization of this compound. Such studies would typically involve computational methods to explore the potential energy surface of the molecule and identify its low-energy conformers.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool to elucidate the mechanisms of chemical reactions, providing insights into transition states and reaction pathways. However, no computational studies focused on the reaction mechanisms involving this compound were found in the available literature.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

While comprehensive studies comparing predicted and experimental spectroscopic data are not available, some predicted data for this compound and its related adducts have been calculated. These predictions can be useful in the preliminary identification and characterization of the compound.

Adductm/zPredicted CCS (Ų)
[M+H]+140.10700128.2
[M+Na]+162.08894137.4
[M-H]-138.09244128.0
[M+NH4]+157.13354147.6
[M+K]+178.06288133.8
[M+H-H2O]+122.09698117.4
[M+HCOO]-184.09792141.3
[M+CH3COO]-198.11357179.7
[M+Na-2H]-160.07439133.4
[M]+139.09917118.9
[M]-139.10027118.9

m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct were calculated using CCSbase. uni.lu

Molecular Dynamics Simulations of this compound and Derivatives

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational changes and interactions with their environment. At present, there are no specific molecular dynamics simulation studies published for this compound or its derivatives.

Advanced Applications of 4 Ethynyl 2 Methylpiperidin 4 Ol in Synthetic Chemistry and Materials Science

4-Ethynyl-2-methylpiperidin-4-OL as a Key Building Block in Complex Molecule Synthesis

The presence of multiple functional groups in this compound makes it a versatile building block in organic synthesis. The piperidine (B6355638) scaffold is a common feature in many biologically active compounds and pharmaceuticals. The hydroxyl and ethynyl (B1212043) groups offer sites for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Spirocycles, which are organic compounds containing two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. While the direct use of this compound in the synthesis of spirocyclic systems is not extensively documented, its structure is amenable to such transformations. The ethynyl group can participate in various cycloaddition reactions, which are a common strategy for forming the second ring of a spiro-system. For instance, a [3+2] cycloaddition reaction could potentially be employed to construct a five-membered ring spiro-fused at the C4 position of the piperidine. nih.gov The synthesis of various spiro[chroman-2,4'-piperidin]-4-one derivatives has been reported as potent inhibitors of acetyl-CoA carboxylase, highlighting the importance of the spiropiperidine scaffold in drug discovery. researchgate.net

A general approach to synthesizing spirocycles often involves the intramolecular cyclization of a precursor containing both the piperidine ring and a reactive side chain. In the case of this compound, the ethynyl group could be functionalized to introduce a chain that can then undergo cyclization onto the piperidine ring or a neighboring atom.

Table 1: Potential Reactions for Spirocycle Synthesis

Reaction Type Description Potential Outcome with this compound
[3+2] Cycloaddition Reaction of the ethynyl group with a 1,3-dipole. Formation of a five-membered heterocyclic ring spiro-fused at C4.

Fused heterocyclic compounds, where two or more rings share a pair of atoms, are another important class of molecules in medicinal and materials chemistry. The ethynyl group of this compound is a key functional group for the construction of fused ring systems. Intramolecular cyclization reactions involving the ethynyl group are a powerful tool for this purpose. For example, if a suitable functional group is introduced elsewhere on the piperidine ring or on a substituent attached to the nitrogen atom, an intramolecular reaction with the ethynyl group can lead to the formation of a new fused ring.

Thermally induced intramolecular Diels-Alder reactions of pyridazinecarbonitriles bearing alkyne side chains have been shown to produce fused benzonitriles, demonstrating the utility of alkynes in forming fused systems. mdpi.com This suggests that with appropriate synthetic design, this compound could serve as a precursor to novel fused piperidine derivatives.

An organic scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. The rigid structure of the 2-methylpiperidine (B94953) ring combined with the linear ethynyl group makes this compound an attractive starting point for the development of diverse and complex molecular scaffolds. The ethynyl group can be transformed into a wide range of other functional groups or can be used in coupling reactions, such as the Sonogashira coupling, to attach larger molecular fragments. This versatility allows for the systematic exploration of chemical space around the piperidine core, which is a valuable strategy in drug discovery and materials science.

Integration into Polymeric Materials and Networks

The reactive ethynyl group of this compound makes it a suitable monomer or cross-linking agent for the synthesis of advanced polymeric materials. The incorporation of the piperidine moiety can impart specific properties to the resulting polymers, such as pH-responsiveness and the ability to chelate metal ions.

Polyampholyte hydrogels are a class of "smart" materials that can respond to changes in their environment, such as pH and ionic strength. researchgate.netnih.govnih.govresearchgate.net These materials are composed of both acidic and basic monomer units. Research on a closely related compound, 4-(but-3-en-1-ynyl)-1-methylpiperidin-4-ol, has demonstrated the synthesis of polyampholyte hydrogels through γ-irradiation polymerization. The resulting hydrogels exhibit swelling and shrinking behavior dependent on the pH and ionic strength of the surrounding solution, which is attributed to the formation and disruption of intra- and inter-polyelectrolyte complexes. The basic nitrogen atom of the piperidine ring in this compound could serve as the cationic component in such a hydrogel.

Table 2: Properties of Polyampholyte Hydrogels based on a 4-Ethynyl-piperidin-4-ol Analog

Property Description Significance
pH-Responsiveness Swelling or shrinking in response to changes in pH. Potential for controlled drug delivery and sensor applications.
Ionic Strength Sensitivity Changes in swelling with varying salt concentrations. Mimics behavior of some biological systems.

Interpenetrating polyelectrolyte networks (IPPNs) are composed of two or more polymer networks that are physically entangled with each other but not covalently bonded. These materials can exhibit synergistic properties derived from their individual components. The same study on 4-(but-3-en-1-ynyl)-1-methylpiperidin-4-ol also reported the synthesis of IPPNs. By polymerizing the ethynyl-containing piperidine derivative in the presence of another polymer network, a complex, interpenetrating structure is formed. The resulting IPPNs also demonstrated pH and ionic strength-dependent swelling behavior. The ethynyl group of this compound provides a reactive handle for polymerization to form one of the networks in an IPPN system, offering a pathway to novel materials with tunable properties.

Role in Coordination Chemistry as a Ligand or Precursor to Ligands

The molecular structure of this compound features multiple potential coordination sites—the nitrogen atom of the piperidine ring, the oxygen atom of the hydroxyl group, and the π-system of the ethynyl group. This allows it to function as a versatile ligand or a precursor for more complex ligand systems in coordination chemistry. Ligands are crucial in organometallic chemistry as they can modify the reactivity of the metal center. youtube.com

The nitrogen and oxygen atoms can act as Lewis bases, donating electron pairs to a Lewis acidic metal center. youtube.com This interaction can lead to the formation of stable chelate complexes, where the compound binds to the metal ion at two or more points. The formation of such complexes can enhance the catalytic activity of the metal center. For instance, in reactions like the dialkylzinc addition to aldehydes, the coordination of an amino alcohol ligand to the zinc atom increases the electron density on the metal, which in turn enhances the nucleophilicity of the attached alkyl groups, leading to a faster and more stereoselective reaction. youtube.com

Furthermore, the hydroxyl group itself can coordinate to a metal center. For example, cyclopentadienone iron alcohol complexes have been synthesized and characterized, demonstrating the direct coordination of an alcohol to a metal. nih.gov In these complexes, the alcohol ligand is kinetically labile and can be easily replaced by other ligands, making them useful as catalyst precursors by creating vacant coordination sites for substrate binding. nih.gov

The ethynyl group offers additional modes of coordination. The π-electrons of the carbon-carbon triple bond can coordinate to a transition metal. This type of interaction is fundamental in many catalytic transformations, including rhodium-catalyzed [2+2+2] cycloadditions of alkynes. mdpi.com

Beyond its direct use as a ligand, this compound can serve as a precursor to more elaborate ligands. The terminal alkyne is a versatile functional group that can undergo a variety of transformations, such as Sonogashira coupling or click chemistry, to introduce other coordinating moieties. nih.gov This allows for the synthesis of tailored ligands with specific electronic and steric properties designed to fine-tune the behavior of a metal catalyst.

Table 1: Potential Coordination Modes of this compound

Coordination SiteType of InteractionPotential Application
Piperidine NitrogenLewis Base DonationFormation of stable metal complexes, directing group in catalysis.
Hydroxyl OxygenLewis Base DonationChelation in conjunction with the nitrogen atom, precursor to alkoxide ligands.
Ethynyl Groupπ-CoordinationStabilization of transition metal complexes, use in cycloaddition reactions.

Utility in Combinatorial Chemistry Library Generation

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse compounds, which is particularly valuable in drug discovery for identifying new lead compounds. researchgate.net The piperidine scaffold is a "privileged" structure in medicinal chemistry, as it is found in numerous approved drugs and natural products with a wide range of biological activities, including anticancer agents, analgesics, and antipsychotics. exlibrisgroup.comnih.gov As such, piperidine derivatives are excellent core structures for combinatorial libraries. thieme-connect.comresearchgate.net

The utility of this compound in this context is significantly enhanced by its terminal alkyne functionality. The ethynyl group is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." researchgate.net This reaction is highly efficient, specific, and biocompatible, allowing for the rapid and reliable connection of the piperidine scaffold to a wide variety of other building blocks containing an azide (B81097) group. nih.gov

The process would involve synthesizing a library of azide-containing molecules and reacting them with this compound under click conditions. This would generate a library of triazole-containing piperidine derivatives. The resulting 1,2,3-triazole ring is not just a linker; it is a stable, aromatic moiety that can participate in hydrogen bonding and dipole-dipole interactions, contributing to the biological activity of the final compounds. nih.gov This approach has been successfully used to synthesize libraries of compounds with potential anticancer activity. nih.govacs.org

The generation of a combinatorial library using this compound can be envisioned in a multi-step process. First, a diverse set of azides would be prepared. Then, in a parallel synthesis format, each of these azides would be reacted with this compound to produce the corresponding triazole products. This method allows for the creation of a large and diverse library of compounds from a small number of starting materials.

Table 2: Illustrative Combinatorial Library Generation using this compound

StepDescriptionReactantsProduct
1Preparation of diverse azidesVarious organic halides, sodium azideR-N₃ (where R is a diverse set of chemical moieties)
2Click ReactionThis compound, R-N₃A library of 1,2,3-triazole-substituted 2-methylpiperidin-4-ols
3High-Throughput ScreeningThe generated libraryIdentification of compounds with desired biological activity

The resulting library of compounds, featuring the chiral piperidine scaffold, a hydroxyl group, a methyl group, and a triazole ring, would possess significant structural diversity and three-dimensionality, which are desirable features for exploring new regions of chemical space and identifying novel drug candidates. acs.org

Future Research Directions and Unexplored Avenues for 4 Ethynyl 2 Methylpiperidin 4 Ol

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies for producing 4-Ethynyl-2-methylpiperidin-4-OL and its derivatives is paramount for its broader application. Future research should prioritize the development of efficient, cost-effective, and environmentally benign synthetic strategies.

Key Research Thrusts:

Biocatalytic and Chemoenzymatic Approaches: The use of enzymes, such as transaminases or amine oxidases, could enable the asymmetric synthesis of chiral piperidine (B6355638) intermediates from readily available precursors. nih.govnih.gov Combining biocatalysis with traditional chemical synthesis can lead to highly stereoselective routes, minimizing the need for complex purification steps. nih.govchemistryviews.org A potential chemoenzymatic cascade could involve the stereoselective reduction of a pyridine (B92270) precursor followed by enzymatic hydroxylation. chemistryviews.org

Flow Chemistry and Process Intensification: Continuous flow synthesis offers significant advantages over batch processes, including improved safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could lead to higher yields and purity while reducing waste.

Green Chemistry Principles: Future synthetic routes should aim to incorporate principles of green chemistry, such as using renewable starting materials, employing less hazardous solvents, and minimizing energy consumption. growingscience.com One-pot multicomponent reactions, for instance, can significantly improve atom economy and reduce the number of synthetic steps. growingscience.com

Illustrative Sustainable Synthesis Strategies:

StrategyDescriptionPotential Advantages
Biocatalytic Asymmetric Reduction Use of engineered ketoreductases to stereoselectively reduce a 2-methyl-4-oxopiperidine precursor.High enantioselectivity, mild reaction conditions, reduced use of heavy metal catalysts.
Flow-Based Ethynylation Continuous reaction of a piperidone intermediate with a protected acetylene (B1199291) in a microreactor system.Enhanced safety for handling acetylene, improved heat and mass transfer, potential for automated synthesis.
One-Pot Tandem Reactions A sequence of reactions, such as a Mannich reaction followed by an intramolecular cyclization and ethynylation, performed in a single reaction vessel.Reduced workup and purification steps, improved overall yield, time and resource efficiency.

Exploration of Underutilized Reactivity of the Ethynyl (B1212043) and Hydroxyl Groups

The ethynyl and tertiary hydroxyl functionalities of this compound offer a rich playground for chemical transformations that remain largely unexplored.

Ethynyl Group Reactivity:

Click Chemistry: The terminal alkyne is a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govalfa-chemistry.comlibretexts.orgnih.govinterchim.fr This reaction can be used to conjugate the molecule to a wide range of other molecules, including polymers, biomolecules, and fluorescent tags.

Sonogashira Coupling: This cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides, providing access to a diverse array of substituted derivatives.

Alkyne Metathesis: This reaction can be used to form new carbon-carbon triple bonds, enabling the synthesis of complex oligomers and macrocycles.

Hydroxyl Group Reactivity:

Esterification and Etherification: While the tertiary nature of the alcohol presents steric hindrance, specialized conditions can be developed for its esterification and etherification. tandfonline.commasterorganicchemistry.comphasetransfercatalysis.comyoutube.comorganic-chemistry.org This would allow for the introduction of various functional groups, altering the molecule's physical and chemical properties.

Propargyl Rearrangement: The propargylic alcohol moiety can undergo rearrangements, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated ketones, which are valuable synthetic intermediates. nih.govwikipedia.org

Potential Derivatization Reactions:

Functional GroupReaction TypePotential Products
EthynylCuAAC (Click Chemistry)Triazole-linked conjugates
EthynylSonogashira CouplingAryl- and vinyl-substituted alkynes
HydroxylEtherificationAlkyl or aryl ethers
BothIntramolecular CyclizationFused heterocyclic systems

Advanced Computational Studies on Reactivity and Selectivity

Computational chemistry can provide invaluable insights into the reactivity, selectivity, and conformational preferences of this compound, guiding experimental design and accelerating discovery.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure and predict the reactivity of the ethynyl and hydroxyl groups. acs.orgresearchgate.netresearchgate.netmuni.czresearchgate.net This can help in understanding the regioselectivity of reactions and designing catalysts for specific transformations. acs.orgresearchgate.netmuni.czresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of the piperidine ring and its substituents. researchgate.net This is crucial for understanding how the molecule interacts with biological targets or organizes itself in materials.

Predicting Reaction Mechanisms: Computational modeling can elucidate the mechanisms of complex reactions, such as gold-catalyzed cyclizations or rearrangement reactions of the propargylic alcohol. nih.govnih.govucl.ac.uk

Focus Areas for Computational Studies:

Computational MethodResearch QuestionPotential Impact
DFT What is the relative acidity of the alkyne proton and the hydroxyl proton?Guide for selective deprotonation and functionalization.
MD Simulations What are the preferred conformations of the piperidine ring in different solvents?Understanding of solubility and intermolecular interactions.
QM/MM How does the molecule bind to the active site of a target enzyme?Design of potent and selective inhibitors or probes.

Expanding Applications in Novel Materials and Chemical Technologies

The unique combination of a rigid heterocyclic core and reactive functional groups makes this compound an attractive building block for advanced materials.

Self-Healing Polymers: The ethynyl group can participate in click reactions to form cross-linked polymer networks. rsc.orgresearchgate.net By incorporating reversible bonds, materials with self-healing properties could be developed. riken.jp

Functional Coatings and Adhesives: Polymers derived from this molecule could exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance coatings and adhesives. rawsource.com

Metal-Organic Frameworks (MOFs): The piperidine nitrogen and the hydroxyl group can act as coordination sites for metal ions, while the ethynyl group can be used for post-synthetic modification, leading to the creation of novel MOFs with tailored properties for gas storage or catalysis.

Design of Next-Generation Analogues for Chemical Probes

The piperidine scaffold is a common feature in many biologically active molecules. nih.govresearchgate.netajchem-a.comtandfonline.com this compound can serve as a versatile starting point for the design of next-generation chemical probes to study biological systems. frontiersin.org

Activity-Based Probes (ABPs): The terminal alkyne can be used as a "warhead" to covalently modify the active site of specific enzymes, such as cysteine proteases. nih.govacs.orguniversiteitleiden.nl By attaching a reporter tag (e.g., a fluorophore or biotin) via the hydroxyl group, these probes can be used to visualize and identify active enzymes in complex biological samples. nih.gov

Photoaffinity Probes: The ethynyl group can be converted into a diazirine, a photo-activatable cross-linking group. This would allow for the creation of probes that can be used to identify the binding partners of a particular ligand within a cell.

Targeted Drug Delivery: By functionalizing the molecule with a targeting moiety and a therapeutic agent, it could be used to develop drug delivery systems that selectively release their payload at the site of action.

Q & A

Q. What are the optimal synthetic routes for 4-Ethynyl-2-methylpiperidin-4-OL, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or alkyne coupling reactions. For example, piperidine derivatives are often synthesized via reductive amination or Grignard additions. Temperature control (20–35°C) and catalysts (e.g., palladium for Sonogashira coupling) are critical for maximizing yields . Reaction monitoring via HPLC or TLC ensures completion, as demonstrated in analogous piperidine syntheses . Purification steps, such as recrystallization in methanol, can improve purity (>98%) .

Q. What are the solubility characteristics of this compound in common organic solvents?

  • Methodological Answer : Based on structurally similar compounds (e.g., 4-pyridinemethanol), this compound is likely soluble in polar aprotic solvents like DMSO (~30–50 mg/mL) and ethanol (~30 mg/mL). Aqueous solubility in PBS (pH 7.2) may reach ~10 mg/mL, but stock solutions should be prepared fresh to avoid degradation . Avoid prolonged storage in water due to hydrolytic instability.

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Methodological Answer : Store as a crystalline solid at -20°C under inert gas (e.g., argon) to prevent oxidation. Stability is expected for ≥4 years under these conditions, as observed with related piperidine derivatives . For short-term use, dissolve in DMSO (aliquot into single-use vials) to minimize freeze-thaw cycles.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., the ethynyl group). For example, studies on pyrimidine derivatives used molecular docking to predict binding affinities to enzymes . Software like Gaussian or Schrödinger Suite can optimize geometries and simulate reaction pathways, validated by experimental NMR/HRMS data .

Q. What strategies resolve contradictions in reported biological activities of piperidine derivatives like this compound?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. Comparative studies using structure-activity relationship (SAR) models can isolate functional group contributions. For instance, trifluoromethyl groups in pyrimidin-4-ol derivatives showed enhanced antifungal activity, suggesting similar analyses for ethynyl groups . Replicate conflicting studies under identical conditions to identify confounding factors (e.g., solvent residues) .

Q. What experimental design principles apply to studying the pharmacokinetics of this compound in vivo?

  • Methodological Answer : Use radiolabeled analogs (e.g., ^14C-tagged) for tracking absorption and metabolism. Dose-response studies in rodent models should include control groups for background noise. Analytical methods like LC-MS/MS quantify plasma concentrations, while tissue distribution can be mapped via autoradiography . Adjust formulations (e.g., PEGylation) to improve bioavailability, as seen with piperazine derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.